N-(4-methoxyphenyl)-6-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine
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Overview
Description
N2-(4-METHOXYPHENYL)-N4-(4-NITROPHENYL)-6-[(2E)-2-[(3-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound characterized by its triazine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-METHOXYPHENYL)-N4-(4-NITROPHENYL)-6-[(2E)-2-[(3-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of Functional Groups: The methoxy and nitro groups are introduced through electrophilic aromatic substitution reactions.
Hydrazinyl Group Addition: The hydrazinyl group is added via a condensation reaction with hydrazine derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N2-(4-METHOXYPHENYL)-N4-(4-NITROPHENYL)-6-[(2E)-2-[(3-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZINE-2,4-DIAMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions, often using hydrogenation catalysts, can convert nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H2) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of nitro groups yields corresponding amines, while oxidation can produce nitroso or nitro derivatives.
Scientific Research Applications
N2-(4-METHOXYPHENYL)-N4-(4-NITROPHENYL)-6-[(2E)-2-[(3-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZINE-2,4-DIAMINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N2-(4-METHOXYPHENYL)-N4-(4-NITROPHENYL)-6-[(2E)-2-[(3-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For example, the nitro groups can participate in redox reactions, influencing cellular oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
- N2-(4-METHOXYPHENYL)-N4-(4-NITROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE
- N2-(4-METHOXYPHENYL)-N4-(4-NITROPHENYL)-6-HYDRAZIN-1-YL-1,3,5-TRIAZINE-2,4-DIAMINE
Uniqueness
N2-(4-METHOXYPHENYL)-N4-(4-NITROPHENYL)-6-[(2E)-2-[(3-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZINE-2,4-DIAMINE is unique due to its combination of methoxy, nitro, and hydrazinyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C23H19N9O5 |
---|---|
Molecular Weight |
501.5 g/mol |
IUPAC Name |
4-N-(4-methoxyphenyl)-6-N-(4-nitrophenyl)-2-N-[(E)-(3-nitrophenyl)methylideneamino]-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C23H19N9O5/c1-37-20-11-7-17(8-12-20)26-22-27-21(25-16-5-9-18(10-6-16)31(33)34)28-23(29-22)30-24-14-15-3-2-4-19(13-15)32(35)36/h2-14H,1H3,(H3,25,26,27,28,29,30)/b24-14+ |
InChI Key |
AMDFQUOXDKUOMR-ZVHZXABRSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])N/N=C/C4=CC(=CC=C4)[N+](=O)[O-] |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])NN=CC4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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